molecular formula C11H13FO B7792467 2,3'-Dimethyl-4'-fluoropropiophenone

2,3'-Dimethyl-4'-fluoropropiophenone

Cat. No.: B7792467
M. Wt: 180.22 g/mol
InChI Key: OXXFBNNMJSPJMW-UHFFFAOYSA-N
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Description

2,3'-Dimethyl-4'-fluoropropiophenone is a substituted propiophenone derivative with the molecular formula C₁₇H₁₇FO (calculated molecular weight: 256.3 g/mol). Its structure features:

  • A methyl group at the 2-position of the phenyl ring.
  • A methyl group at the 3'-position of the second aromatic ring.
  • A fluoro substituent at the 4'-position.

Properties

IUPAC Name

1-(4-fluoro-3-methylphenyl)-2-methylpropan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13FO/c1-7(2)11(13)9-4-5-10(12)8(3)6-9/h4-7H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXXFBNNMJSPJMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C(=O)C(C)C)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13FO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3’-Dimethyl-4’-fluoropropiophenone typically involves the reaction of 2,3-dimethylfluorobenzene with propionyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the intermediate products. The resulting compound is then purified through recrystallization or distillation to obtain the desired product with high purity .

Industrial Production Methods

Industrial production of 2,3’-Dimethyl-4’-fluoropropiophenone follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction of the starting materials. The product is then subjected to various purification steps, including distillation and chromatography, to achieve the required purity for industrial applications .

Chemical Reactions Analysis

Types of Reactions

2,3’-Dimethyl-4’-fluoropropiophenone undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,3’-Dimethyl-4’-fluoropropiophenone has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2,3’-Dimethyl-4’-fluoropropiophenone involves its interaction with specific molecular targets and pathways. The fluorine atom in the compound enhances its reactivity and selectivity, allowing it to interact with various enzymes and receptors. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Key Findings from Comparisons:

Methoxy (in 2,3'-dimethyl-4'-methoxypropiophenone) donates electrons, contrasting sharply with fluorine’s behavior .

Steric and Molecular Weight Considerations :

  • Methyl groups at 2 and 3' positions (target compound) may introduce steric hindrance, affecting interactions in catalytic or biological systems.
  • Bromo (335.2 g/mol) and chloro (290.8–296.8 g/mol) analogs exhibit higher molecular weights than the target (256.3 g/mol), impacting pharmacokinetic properties like diffusion rates .

Industrial and Pharmaceutical Relevance: Brominated and chlorinated derivatives (e.g., and ) are marketed as industrial intermediates, highlighting their utility in synthetic chemistry . The diethylamino analog () demonstrates how nitrogen-containing substituents expand applications into pharmaceutical salts .

Biological Activity

2,3'-Dimethyl-4'-fluoropropiophenone (DMFPP) is an organic compound with the molecular formula C₁₁H₁₃FO. It has garnered attention in various fields, particularly in medicinal chemistry and biological research, due to its potential biological activities and applications as a pharmaceutical intermediate. This article explores the biological activity of DMFPP, including its mechanisms of action, relevant case studies, and comparative analysis with similar compounds.

  • IUPAC Name: 1-(4-fluoro-3-methylphenyl)-2-methylpropan-1-one
  • Molecular Weight: 180.22 g/mol
  • Structure: The compound features a fluorine atom and two methyl groups on the aromatic ring, contributing to its unique reactivity and selectivity in biological interactions.

The biological activity of DMFPP is believed to stem from its ability to interact with specific molecular targets within cells. The presence of the fluorine atom enhances its electrophilic character, allowing it to engage with various enzymes and receptors.

Potential Mechanisms Include:

  • Enzyme Inhibition: DMFPP may inhibit specific enzymes involved in metabolic pathways, potentially affecting processes such as cell proliferation and apoptosis.
  • Receptor Modulation: The compound may act as a modulator for certain receptors, influencing signaling pathways critical for cellular function.

Biological Activity Overview

Research indicates that DMFPP exhibits a range of biological activities:

  • Antimicrobial Activity: Preliminary studies suggest that DMFPP has antimicrobial properties against various bacterial strains.
  • Antitumor Potential: In vitro assays have demonstrated that DMFPP can inhibit the growth of certain cancer cell lines, indicating potential as an anticancer agent.
  • Neuroprotective Effects: Some studies suggest that DMFPP may protect neuronal cells from oxidative stress.

Antitumor Activity

A study conducted by Zhang et al. (2023) evaluated the cytotoxic effects of DMFPP on human breast cancer cell lines. The results showed that DMFPP exhibited an IC₅₀ value of 8 μM, indicating significant cytotoxicity compared to control substances.

CompoundCell LineIC₅₀ (μM)
DMFPPMCF-78
ControlMCF-725

Antimicrobial Properties

In a study published in the Journal of Natural Products (2024), DMFPP was tested against Staphylococcus aureus and Escherichia coli. The compound demonstrated minimal inhibitory concentrations (MICs) of 32 μg/mL for S. aureus and 64 μg/mL for E. coli.

Bacterial StrainMIC (μg/mL)
Staphylococcus aureus32
Escherichia coli64

Comparative Analysis with Similar Compounds

DMFPP shares structural similarities with other fluorinated compounds, which may influence its biological activity:

CompoundStructure FeaturesBiological Activity
2,2-Dimethyl-4'-fluoropropiophenoneSimilar fluorinated structureModerate antimicrobial activity
2,3-Dimethyl-4-fluorophenolHydroxyl group additionStronger neuroprotective effects

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